Cas no 2248338-11-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate)

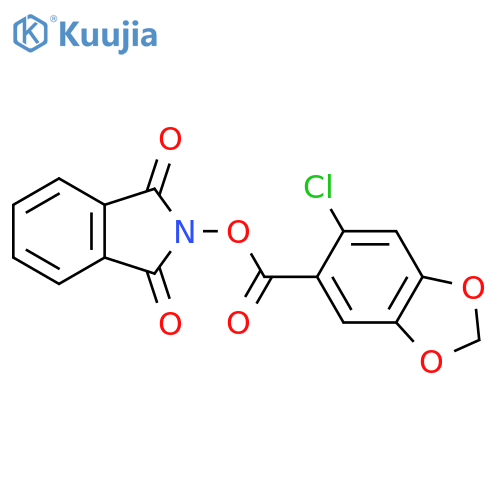

2248338-11-4 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6517213

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate

- 2248338-11-4

-

- インチ: 1S/C16H8ClNO6/c17-11-6-13-12(22-7-23-13)5-10(11)16(21)24-18-14(19)8-3-1-2-4-9(8)15(18)20/h1-6H,7H2

- InChIKey: ZIEBMWFJWISXGQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC2=C(C=C1C(=O)ON1C(C3C=CC=CC=3C1=O)=O)OCO2

計算された属性

- せいみつぶんしりょう: 345.0040147g/mol

- どういたいしつりょう: 345.0040147g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 545

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 82.1Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6517213-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate |

2248338-11-4 | 2.5g |

$2240.0 | 2023-05-29 | ||

| Enamine | EN300-6517213-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate |

2248338-11-4 | 0.05g |

$959.0 | 2023-05-29 | ||

| Enamine | EN300-6517213-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate |

2248338-11-4 | 0.25g |

$1051.0 | 2023-05-29 | ||

| Enamine | EN300-6517213-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate |

2248338-11-4 | 5g |

$3313.0 | 2023-05-29 | ||

| Enamine | EN300-6517213-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate |

2248338-11-4 | 10g |

$4914.0 | 2023-05-29 | ||

| Enamine | EN300-6517213-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate |

2248338-11-4 | 0.1g |

$1005.0 | 2023-05-29 | ||

| Enamine | EN300-6517213-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate |

2248338-11-4 | 0.5g |

$1097.0 | 2023-05-29 | ||

| Enamine | EN300-6517213-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate |

2248338-11-4 | 1g |

$1142.0 | 2023-05-29 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

2248338-11-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量